molecular formula C24H23N7O B2780712 2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile CAS No. 2380057-83-8

2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile

Cat. No. B2780712
CAS RN: 2380057-83-8
M. Wt: 425.496
InChI Key: XYGUSVSQMHIADA-UHFFFAOYSA-N
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Description

The compound “2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile” is a complex organic molecule that contains several different functional groups, including a pyrazole ring, a pyridazine ring, a piperidine ring, and a quinoline ring . These types of compounds are often used in medicinal chemistry due to their diverse chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through the reaction of a 1,3-diketone with hydrazine . The pyridazine ring could be synthesized from the reaction of a 1,2-diketone with hydrazine . The piperidine ring could be formed through a cyclization reaction, and the quinoline ring could be synthesized through the Skraup-Doebner-Von Miller quinoline synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazole and pyridazine rings are both aromatic and would contribute to the overall stability of the molecule . The piperidine ring is a six-membered ring with one nitrogen atom, which could exist in a chair conformation . The quinoline ring is a fused ring system containing a benzene ring and a pyridine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the pyridazine ring could undergo nucleophilic substitution reactions . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability would be influenced by the presence of aromatic rings .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is highly reactive, it could pose a risk of fire or explosion. If it is toxic, it could pose a risk to health .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicinal chemistry. It could also involve studying its physical and chemical properties in more detail, or developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O/c1-16-13-17(2)30(27-16)22-7-8-24(32)31(28-22)19-9-11-29(12-10-19)23-14-18(15-25)20-5-3-4-6-21(20)26-23/h3-8,13-14,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGUSVSQMHIADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=NC5=CC=CC=C5C(=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]piperidin-1-yl}quinoline-4-carbonitrile

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